molecular formula C14H12BrClN4O2 B8693524 Purine-2,6(1H,3H)-dione, 7-(2-bromobenzyl)-8-chloro-1,3-dimethyl-

Purine-2,6(1H,3H)-dione, 7-(2-bromobenzyl)-8-chloro-1,3-dimethyl-

Cat. No. B8693524
M. Wt: 383.63 g/mol
InChI Key: NUMSYWCBFYCJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purine-2,6(1H,3H)-dione, 7-(2-bromobenzyl)-8-chloro-1,3-dimethyl- is a useful research compound. Its molecular formula is C14H12BrClN4O2 and its molecular weight is 383.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Purine-2,6(1H,3H)-dione, 7-(2-bromobenzyl)-8-chloro-1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine-2,6(1H,3H)-dione, 7-(2-bromobenzyl)-8-chloro-1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12BrClN4O2

Molecular Weight

383.63 g/mol

IUPAC Name

7-[(2-bromophenyl)methyl]-8-chloro-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3

InChI Key

NUMSYWCBFYCJGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Chlorotheophylline and 2-bromobenzyl bromide were reacted and purified as described in the General procedure CC, step A, to afford 83A as white crystals in 57%.
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Synthesis routes and methods II

Procedure details

8-Chlorotheophylline (10 g, 46.6 mmol) was dissolved in 250 ml of DMF and 8 ml of DIEA, and 2-bromobenzyl bromide (12.2 g, 48.9 mmol) was added. The mixture was stirred at 65° C. for 2 hours. The reaction mixture was added 20 ml of EtOAc and 250 ml of cold water. The white precipitate was collected by filtration to afford compound (10A) as white crystals.
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10 g
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250 mL
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20 mL
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250 mL
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12.2 g
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8 mL
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